molecular formula C7H7N3O2 B8664700 1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester

1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester

Cat. No.: B8664700
M. Wt: 165.15 g/mol
InChI Key: SSHWWFYRLUSOOD-UHFFFAOYSA-N
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Description

1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 1-amino-4-cyanopyrrole-2-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)6-2-5(3-8)4-10(6)9/h2,4H,9H2,1H3

InChI Key

SSHWWFYRLUSOOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid ammonium chloride (5.8 g, 109.4 mmol) was suspended in diethyl ether (300 mL) and the suspension was cooled to −5° C. To this were added 29.56% aqueous ammonium hydroxide solution (16 mL) and 6.15% aqueous bleach solution (“Chlorox”, 240 mL) over a period of 15 min. The mixture was stirred for 30 min at −5° C. and then the layers were separated. The organic layer was washed with brine, filtered over sodium sulfate and stored over solid calcium chloride at −5° C. 4-Cyano-1H-pyrrole-2-carboxylic acid methyl ester (Example 15a, 1.09 g, 7.265 mmol) was dissolved in N,N-dimethylformamide (30 mL) and a 60% dispersion of sodium hydride in mineral oil (0.378 g, 9.445 mmol) was added. After stirring for 1 h at 25° C., the above ˜0.36 M solution of monochloramine in ether (26 mL, 9.445 mmol) was added and stirred for 2 h at 25° C. The reaction was quenched with saturated aqueous sodium thiosulfate solution followed by water. The layers were separated and the aqueous layer was extracted with diethyl ether. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford the crude desired product, 1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ: 3.88 (3H, s), 5.67 (2H, bs), 7.07 (1H, d, J=1.7 Hz), 7.37 (1H, d, J=1.7 Hz).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous bleach solution
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
0.378 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
26 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

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